11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.: 6079-09-0
Cat. No.: VC10285617
Molecular Formula: C26H22F2N2O2
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6079-09-0 |
|---|---|
| Molecular Formula | C26H22F2N2O2 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 6-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C26H22F2N2O2/c1-32-18-9-6-15(7-10-18)17-13-23-25(24(31)14-17)26(16-8-11-19(27)20(28)12-16)30-22-5-3-2-4-21(22)29-23/h2-12,17,26,29-30H,13-14H2,1H3 |
| Standard InChI Key | QSTWRMPTFOQGTR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2 |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2 |
Introduction
11-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]14diazepin-1-one is a complex organic compound with a molecular formula of C26H22F2N2O2. This compound belongs to the class of dibenzo[b,e] diazepines, which are known for their diverse pharmacological activities. The compound's structure includes a central diazepine ring system, substituted with a 3,4-difluorophenyl group at the 11-position and a 4-methoxyphenyl group at the 3-position.
Synthesis and Preparation
The synthesis of 11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step reactions starting from simpler aromatic compounds. The process may include condensation reactions, cyclization steps, and functional group transformations to introduce the difluorophenyl and methoxyphenyl groups.
Chemical and Structural Similarities
Compounds with similar structures, such as 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone and 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, share some chemical features but differ significantly in their pharmacological profiles and applications .
Data Table: Comparison of Related Compounds
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